

## Application Notes and Protocols for Laquinimod Sodium in EAE Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for using **Laquinimod Sodium** in Experimental Autoimmune Encephalomyelitis (EAE) mouse models, a common preclinical model for multiple sclerosis.

#### Introduction

Laquinimod is an orally active immunomodulatory compound that has shown efficacy in various EAE models.[1] Its mechanism of action is multifaceted, primarily involving the activation of the aryl hydrocarbon receptor (AhR).[2][3] This leads to a shift from pro-inflammatory to anti-inflammatory immune responses, including the modulation of T cells, monocytes, and dendritic cells, as well as direct neuroprotective effects within the central nervous system (CNS).[4][5] Laquinimod has been demonstrated to reduce inflammation, demyelination, and axonal damage in the CNS of EAE-induced mice.[6][7]

## **Quantitative Data Summary**

The following tables summarize the common dosages and administration details for **Laquinimod Sodium** in EAE mouse models as reported in the literature.

Table 1: Laquinimod Sodium Dosage in EAE Mouse Models



| Dosage<br>(mg/kg/day) | Mouse Strain                                                                     | EAE Model          | Treatment<br>Regimen                               | Key Findings                                                                               |
|-----------------------|----------------------------------------------------------------------------------|--------------------|----------------------------------------------------|--------------------------------------------------------------------------------------------|
| 1, 5, 25              | C57BL/6                                                                          | MOG-induced        | Not specified                                      | Dose-dependent inhibition of disease development.[8]                                       |
| 5, 25                 | C57BL/6                                                                          | MOG-induced        | Prophylactic &<br>Therapeutic                      | Decreased clinical scores, inhibited Th1 cytokine production, reduced CNS inflammation.[9] |
| 25                    | C57BL/6                                                                          | MOG-induced        | Prophylactic                                       | Reduced disease incidence from 100% to 20% and disease severity.[2]                        |
| 25                    | C57BL/6                                                                          | MOG-induced        | Prophylactic<br>(from day 5 post-<br>immunization) | Prevented clinical signs of EAE, inflammation, demyelination, and axonal loss. [10]        |
| 25                    | C57BL/6 MOG-<br>specific TCR<br>transgenic (2D2)<br>x IgH-chain<br>knock-in (Th) | Spontaneous<br>EAE | Prophylactic<br>(from 19 days of<br>age)           | Delayed onset<br>and reduced<br>disease<br>incidence.[11]                                  |
| 25                    | C57BL/6 MOG-<br>specific TCR<br>transgenic (2D2)                                 | Spontaneous<br>EAE | Therapeutic<br>(after disease<br>onset)            | Prevented disability progression.[11]                                                      |



|               | x IgH-chain<br>knock-in (Th) |                         |                               |                                                                           |
|---------------|------------------------------|-------------------------|-------------------------------|---------------------------------------------------------------------------|
| Not specified | SJL/J                        | PLP 139-151-<br>induced | Prophylactic &<br>Therapeutic | Suppressed clinical signs of disease and reduced CNS T cell infiltration. |

Table 2: Laquinimod Sodium Administration Details

| Parameter               | Description                  | Source                 |
|-------------------------|------------------------------|------------------------|
| Formulation             | Dissolved in purified water. | [11]                   |
| Route of Administration | Oral gavage.                 | [9][10][11]            |
| Volume                  | Typically 0.2 mL.            | [2][8]                 |
| Frequency               | Daily.[9][11]                | Six days a week.[2][8] |

# Experimental Protocols EAE Induction (MOG35-55 in C57BL/6 Mice)

This protocol describes the induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55.

#### Materials:

- MOG35-55 peptide
- Complete Freund's Adjuvant (CFA)
- Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)



- Phosphate-Buffered Saline (PBS)
- Female C57BL/6 mice (8-12 weeks old)

#### Procedure:

- Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. For a final
  concentration of 2 mg/mL MOG35-55 and 4 mg/mL Mycobacterium tuberculosis, mix equal
  volumes of MOG35-55 (in PBS) and CFA containing the heat-killed mycobacteria. Emulsify
  by sonication or using two syringes connected by a Luer lock.
- Immunization (Day 0): Subcutaneously inject 100-200 μL of the MOG/CFA emulsion over two sites on the flank of each mouse.
- Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer 200-300 ng of PTX intraperitoneally (i.p.).

### **Laquinimod Sodium Preparation and Administration**

#### Materials:

- Laquinimod Sodium powder
- Purified water or saline
- Oral gavage needles

#### Procedure:

- Preparation: Dissolve Laquinimod Sodium powder in purified water to the desired concentration (e.g., for a 25 mg/kg dose in a 20g mouse, prepare a solution of 2.5 mg/mL to administer 0.2 mL). Ensure the solution is homogenous.
- Administration: Administer the prepared Laquinimod solution daily via oral gavage. For prophylactic treatment, begin administration on the day of immunization or a few days after.
   [9][10] For therapeutic treatment, start administration at the onset of clinical signs or at the peak of the disease.[9][12]



## **Clinical Scoring of EAE**

Monitor mice daily for clinical signs of EAE and score them according to the following scale:

- 0: No clinical signs
- 1: Limp tail
- 2: Hind limb weakness or wobbly gait
- 3: Partial hind limb paralysis
- 4: Complete hind limb paralysis
- 5: Moribund or dead

### **Visualizations**

## Experimental Workflow for Prophylactic Laquinimod Treatment in EAE



Click to download full resolution via product page

Caption: Prophylactic treatment workflow for Laquinimod in an EAE mouse model.

## Signaling Pathway of Laquinimod's Mechanism of Action





Click to download full resolution via product page

Caption: Simplified signaling pathway of Laquinimod's mechanism of action.







#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Laquinimod, an up-and-coming immunomodulatory agent for treatment of multiple sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Laquinimod arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor PMC [pmc.ncbi.nlm.nih.gov]
- 3. activebiotech.com [activebiotech.com]
- 4. Immune parameters of patients treated with laquinimod, a novel oral therapy for the treatment of multiple sclerosis: results from a double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Laquinimod? [synapse.patsnap.com]
- 6. Insight into the mechanism of laquinimod action PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral treatment with laquinimod augments regulatory T-cells and brain-derived neurotrophic factor expression and reduces injury in the CNS of mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Therapeutic laquinimod treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Treatment of spontaneous EAE by laquinimod reduces Tfh, B cell aggregates, and disease progression PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Laquinimod Sodium in EAE Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132467#laquinimod-sodium-dosage-and-administration-in-eae-mouse-models]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com